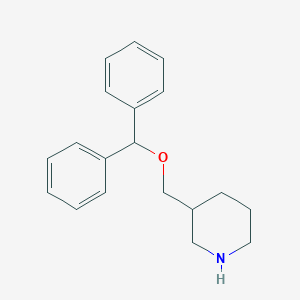
3-((Diphenylmethoxy)methylpiperidine
Cat. No. B188034
Key on ui cas rn:
136647-20-6
M. Wt: 281.4 g/mol
InChI Key: RFAADNHELHYGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05344835
Procedure details


Trifluoroacetic acid (20 ml) was added cautiously to a vigorously stirred solution of piperidine-3-methanol (5.75 g, 50 mmol) in dichloromethane (20 ml) and the mixture treated with benzhydrol (9.2 g, 50 mmol) portionwise over 5 minutes, stirred at room temperature for 2 hours and evaporated. The residue was dissolved in dioxane (50 ml) and the solution treated with 4M aqueous sodium hydroxide solution (100 ml), stirred at room temperature for 2 hours, diluted with ether and water and the layers separated. The organic layer was washed with water and extracted into 2M hydrochloric acid. The acidic extract was washed with ether, basified with solid sodium carbonate, extracted into ether, washed with water, dried over magnesium sulphate and evaporated to give the title compound (4.31 g) as a pale yellow oil which was characterised by its 1H-NMR spectrum.



Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[NH:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH2:14][OH:15])[CH2:9]1.[CH:16](O)([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>ClCCl>[C:17]1([CH:16]([C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)[O:15][CH2:14][CH:10]2[CH2:11][CH2:12][CH2:13][NH:8][CH2:9]2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
5.75 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CC(CCC1)CO
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
9.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in dioxane (50 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solution treated with 4M aqueous sodium hydroxide solution (100 ml)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for 2 hours
|
|
Duration
|
2 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with ether and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted into 2M hydrochloric acid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The acidic extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted into ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(OCC1CNCCC1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.31 g | |
| YIELD: CALCULATEDPERCENTYIELD | 30.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

